(5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE
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Overview
Description
(5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE is a complex organic compound with a molecular formula of C27H21FN4O2 . This compound is notable for its unique structure, which includes a fluorobenzyl group, a methoxybenzylidene group, and a cyclopenta[b]pyridine core. It has a molecular weight of approximately 452.48 Da .
Preparation Methods
The synthesis of (5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE typically involves multiple steps, including the formation of the cyclopenta[b]pyridine core and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common reagents used in these reactions include palladium catalysts for coupling reactions and boron reagents for hydroboration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE has several applications in scientific research:
Chemistry: It is used in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, which can include enzymes and receptors. The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include other cyclopenta[b]pyridine derivatives with varying substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C27H21FN4O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C27H21FN4O2/c1-15-20(25-16(2)22(13-30)27(31)32-26(25)21(15)12-29)10-18-6-9-23(24(11-18)33-3)34-14-17-4-7-19(28)8-5-17/h4-11H,14H2,1-3H3,(H2,31,32)/b20-10- |
InChI Key |
AIKXQGKBAHCCGB-JMIUGGIZSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=C(C(=N2)N)C#N)C)C#N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=C(C(=N2)N)C#N)C)C#N |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=C(C(=N2)N)C#N)C)C#N |
Origin of Product |
United States |
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